molecular formula C15H15N3OS B5771125 N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea

N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea

Cat. No. B5771125
M. Wt: 285.4 g/mol
InChI Key: YEZGCZPZFWLIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized by several methods and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it may act by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX enzymes, the modulation of the immune system, and the induction of apoptosis in cancer cells. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments is its ability to selectively target specific enzymes and pathways, making it a useful tool for studying various biological processes. However, N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea's limited solubility in water and low bioavailability may pose challenges in its use in vivo.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, including its potential use in drug development for various diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea and its effects on various biological pathways. The development of more efficient synthesis methods and modifications of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea's chemical structure may also lead to the discovery of new compounds with enhanced therapeutic potential.

Synthesis Methods

N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized by several methods, including the reaction of 3-acetylphenyl isothiocyanate with 2-pyridinemethanamine in the presence of a base. Another method involves the reaction of 3-acetylphenyl isothiocyanate with 2-pyridinecarboxaldehyde in the presence of a base. Both methods result in the formation of N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea, which is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied extensively for its potential applications in various fields, including medicinal chemistry, biology, and agriculture. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for drug development. N-(3-acetylphenyl)-N'-(2-pyridinylmethyl)thiourea has also been studied for its role in modulating the immune system and its potential use in treating autoimmune diseases.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)12-5-4-7-13(9-12)18-15(20)17-10-14-6-2-3-8-16-14/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZGCZPZFWLIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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